

# Spectroscopic Data for the Identification of Pinol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Pinol

Cat. No.: B1619403

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## Introduction

**Pinol** (C<sub>10</sub>H<sub>16</sub>O), a bicyclic monoterpene ether, is a natural compound found in various essential oils. Its unique chemical structure and potential biological activities make it a subject of interest in chemical and pharmaceutical research. Accurate identification and characterization of **pinol** are crucial for its study and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification of **pinol**. This document also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

## Chemical Structure

IUPAC Name: 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene Molecular Formula: C<sub>10</sub>H<sub>16</sub>O

Molecular Weight: 152.23 g/mol

## Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of **pinol**.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm	Multiplicity (DEPT)
C1	Data not available	CH
C2	Data not available	CH <sub>2</sub>
C3	Data not available	CH
C4	Data not available	C
C5	Data not available	CH
C7	Data not available	C
C8	Data not available	CH <sub>3</sub>
C9	Data not available	CH <sub>3</sub>
C10	Data not available	CH <sub>3</sub>
C6	Data not available	C

Note: Specific assigned chemical shift values for all carbons in **pinol** are not consistently available in publicly accessible databases. The multiplicity is predicted based on the known structure.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Proton(s)	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
H-3	~5.3-5.5	m	Not available	1H
H-5	~4.4-4.6	d	Not available	1H
H-1	~2.0-2.2	m	Not available	1H
H-2 (endo)	~2.0-2.2	m	Not available	1H
H-2 (exo)	~1.6-1.8	m	Not available	1H
CH <sub>3</sub> -C4	~1.6-1.7	s	-	3H
CH <sub>3</sub> -C7 (syn)	~1.2-1.3	s	-	3H
CH <sub>3</sub> -C7 (anti)	~1.0-1.1	s	-	3H

Note: The chemical shift values are approximate and based on typical ranges for similar monoterpenoid structures. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3040	=C-H stretch (alkene)	Medium
2970-2850	C-H stretch (alkane)	Strong
~1650	C=C stretch (alkene)	Medium
~1380, 1365	C-H bend (gem-dimethyl)	Medium
~1100	C-O-C stretch (ether)	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Proposed Fragment
152	Moderate	$[M]^+$ (Molecular ion)
137	High	$[M - CH_3]^+$
109	High	$[M - C_3H_7]^+$
93	High	$[C_7H_9]^+$
79	Moderate	$[C_6H_7]^+$
43	High	$[C_3H_7]^+$

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **pinol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **pinol**.

Materials:

- **Pinol** sample (5-10 mg for  $^1H$ , 20-50 mg for  $^{13}C$ )
- Deuterated chloroform ( $CDCl_3$ ) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- Pasteur pipette and glass wool
- Vortex mixer

Procedure:

- Sample Preparation:

- Weigh the appropriate amount of **pinol** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  to the vial.
- Gently vortex the vial to ensure the sample is fully dissolved.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[\[1\]](#)[\[2\]](#)
- Cap the NMR tube securely.
- Instrument Setup (General Parameters for a 400 MHz Spectrometer):
  - Insert the NMR tube into the spinner turbine and adjust the depth.
  - Place the sample in the NMR spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

- Spectral Width: 0-220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Temperature: 298 K.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of **pinol** to identify its functional groups.

Materials:

- **Pinol** sample (1-2 drops)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or ethanol for cleaning
- Lint-free wipes

Procedure:

- Instrument Preparation:
  - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.
  - Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO<sub>2</sub> and water vapor.
- Sample Analysis:
  - Place a single drop of the liquid **pinol** sample directly onto the center of the ATR crystal.
  - Ensure the crystal is fully covered by the sample.
  - Initiate the sample scan.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
- Data Processing and Analysis:
  - The software will automatically perform a Fourier transform to generate the IR spectrum.
  - Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.
  - Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **pinol** from any impurities and obtain its mass spectrum for molecular weight determination and fragmentation analysis.

Materials:

- **Pinol** sample
- A suitable solvent for dilution (e.g., hexane or dichloromethane)
- GC-MS instrument with a capillary column

Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the **pinol** sample (~1 mg/mL) in the chosen solvent.
- Instrument Setup and Parameters:
  - GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for monoterpene analysis.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector Temperature: 250 °C.
  - Injection Mode: Split (e.g., 50:1 split ratio).
  - Injection Volume: 1 µL.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase to 240 °C at a rate of 5 °C/min.
  - Final hold: Hold at 240 °C for 5 minutes.
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.

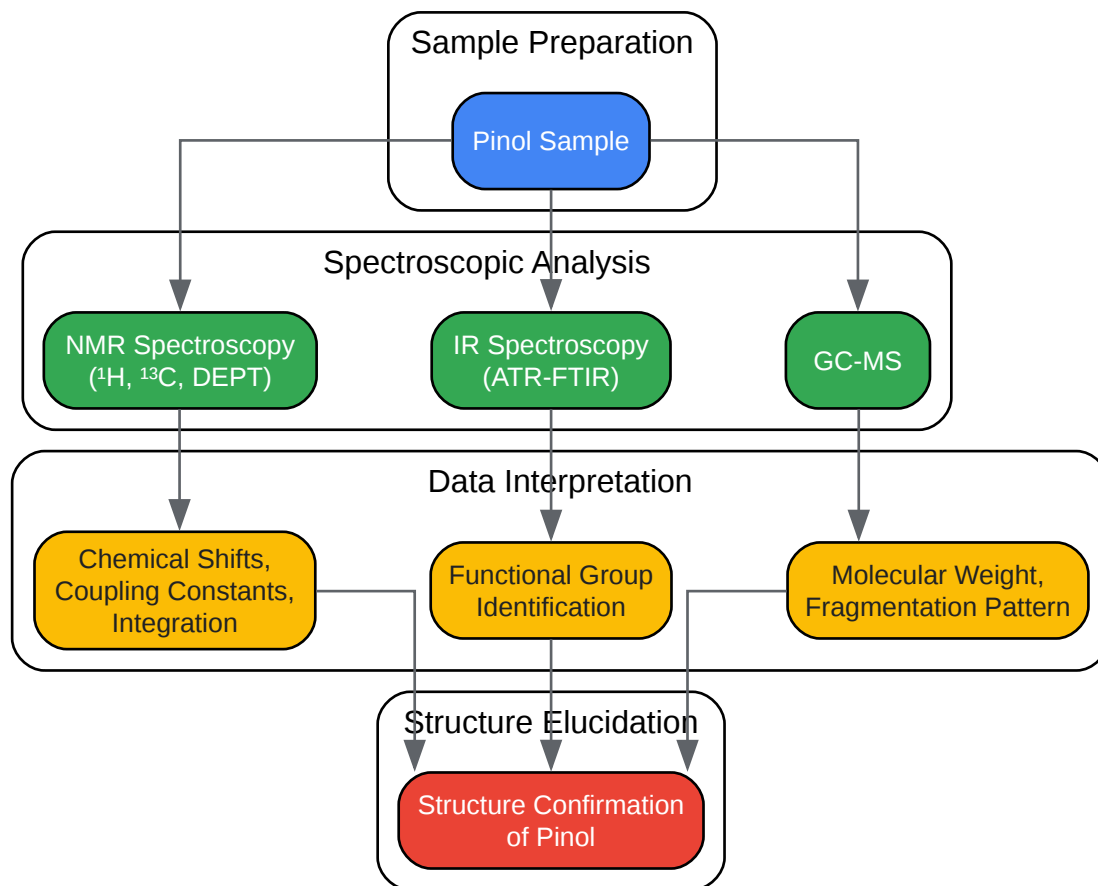


- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Transfer Line Temperature: 280 °C.
- Data Analysis:
  - Identify the peak corresponding to **pinol** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for the **pinol** peak.
  - Identify the molecular ion peak and analyze the fragmentation pattern.
  - Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.

## Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of a natural product like **pinol** using the spectroscopic techniques described.

## Workflow for Spectroscopic Identification of Pinol



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Caption: A logical workflow for the identification of **pinol** using NMR, IR, and GC-MS.

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## References

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